3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone
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Description
The compound appears to contain tert-butylphenyl groups, which are common in organic chemistry. Tert-butylphenyl groups are phenyl groups (a ring of 6 carbon atoms, also known as a benzene ring) with a tert-butyl group (a carbon atom bonded to three methyl groups) attached .
Molecular Structure Analysis
The molecular structure would likely be quite complex due to the presence of multiple rings and the spiro configuration, which refers to a compound where two rings share a single atom .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Compounds with similar structures often have low solubility in water and high solubility in organic solvents .Mechanism of Action
Future Directions
Properties
InChI |
InChI=1S/C46H41NO4/c1-43(2,3)30-24-20-28(21-25-30)37-45(39(48)33-16-10-11-17-34(33)40(45)49)38(29-22-26-31(27-23-29)44(4,5)6)47(32-14-8-7-9-15-32)46(37)41(50)35-18-12-13-19-36(35)42(46)51/h7-27,37-38H,1-6H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXKLHYVVVYZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3(C(N(C24C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6)C7=CC=C(C=C7)C(C)(C)C)C(=O)C8=CC=CC=C8C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H41NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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